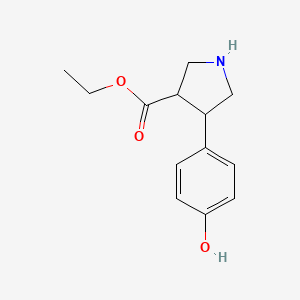

4-(4-hidroxifenil)pirrolidina-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄O₃

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate typically begins with 4-hydroxyphenylacetic acid and ethyl pyrrolidine-3-carboxylate as starting materials.

Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the formation of the pyrrolidine ring.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reaction mixture is prepared in large reactors and monitored for temperature and pH levels.

Purification: After the reaction is complete, the product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring or the carboxylate group.

Substitution: Substitution reactions can occur at the hydroxyl group or the pyrrolidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yield and desired stereochemistry. Common methods include:

- Chemical Reactions : The compound can be synthesized from readily available starting materials through multi-step synthetic routes, often involving enzymatic catalysis to enhance selectivity and yield .

- Functional Group Manipulation : The presence of hydroxyphenyl and carboxylate groups allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate has demonstrated significant biological activity, particularly in the following areas:

- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

- Antioxidant Properties : The hydroxyphenyl group contributes to its ability to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress .

Applications in Scientific Research

The compound has been explored for various applications in scientific research:

- Medicinal Chemistry : Its structural characteristics make it a candidate for drug development, particularly as a scaffold for designing new pharmacological agents targeting specific receptors or enzymes.

- Cosmetic Formulations : Due to its antioxidant properties, it is being investigated for use in cosmetic products aimed at improving skin health and appearance. Studies have shown its efficacy in enhancing the stability and effectiveness of topical formulations .

Case Studies

Several studies highlight the practical applications of ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate:

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have suggested potential benefits in treating conditions such as depression and anxiety. For example, compounds with similar structures have been shown to modulate serotonin and dopamine pathways effectively.

- Cosmetic Efficacy Trials : A study evaluated the incorporation of this compound into topical formulations, demonstrating improved skin hydration and reduced signs of aging in clinical trials. The formulation was assessed for safety through patch tests on human subjects, confirming its non-irritating properties .

Summary of Findings

The diverse applications of ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate span medicinal chemistry and cosmetic formulations, underscoring its significance in both therapeutic and aesthetic domains. Its ability to interact with biological targets and contribute to formulation stability makes it a valuable compound for ongoing research.

Mecanismo De Acción

The mechanism by which Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is similar to other phenylpyrrolidine derivatives, such as:

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: This compound has a similar structure but differs in the ring size and functional groups.

Ethyl 4-hydroxyphenylacetate: This compound lacks the pyrrolidine ring and has different chemical properties.

Uniqueness: Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific combination of the phenyl group and the pyrrolidine ring, which gives it distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a pyrrolidine ring, a 4-hydroxyphenyl substituent, and an ethyl ester at the carboxylic acid position, contributing to its unique properties. The molecular formula of this compound is C${13}$H${17}$NO$_{3}$, indicating the presence of nitrogen and oxygen alongside carbon and hydrogen. This article explores the biological activity of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.

Antimicrobial Properties

Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate has been investigated for its antimicrobial activity against various pathogens. Research indicates that compounds within this class exhibit significant effects against Gram-positive bacteria and drug-resistant fungi. A study highlighted the structure-dependent antimicrobial activity of related pyrrolidine derivatives against strains such as Staphylococcus aureus and Clostridioides difficile .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.0039 mg/mL |

| Compound B | E. coli | 0.025 mg/mL |

| Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | Various Gram-positive pathogens | Not specified |

Anticancer Activity

The anticancer potential of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate has also been explored. Studies have demonstrated that certain derivatives affect cell viability in human cancer cell lines, specifically in A549 lung cancer cells. The addition of specific substituents can significantly enhance anticancer activity; for instance, modifications to the phenyl ring have shown promising results in reducing cell viability .

Table 2: Anticancer Activity in A549 Cell Line

| Compound Name | Viability (%) | Significance Level |

|---|---|---|

| Control | 100 | - |

| Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | 63.4 | p < 0.05 |

| Modified Compound with 3,5-dichloro substitution | 21.2 | p < 0.001 |

The mechanism of action for Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is hypothesized to involve interaction with specific enzymes or receptors, leading to altered biological responses. The hydroxyphenyl group may enhance binding affinity to targets, while the pyrrolidine ring contributes to the compound's conformational stability . This interaction profile suggests potential applications in both enzyme inhibition and receptor modulation.

Study on Antiviral Activity

A study reviewed various β-amino acid heterocycles, including derivatives similar to Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate, revealing antiviral properties against pathogens like the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). The findings underscore the importance of structural modifications in enhancing antiviral efficacy .

Clinical Implications

Given its diverse biological activities, Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate holds promise for therapeutic applications in treating infections caused by resistant bacteria and cancers. Ongoing research aims to further elucidate its pharmacological profiles and optimize its structure for enhanced efficacy.

Propiedades

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-3-5-10(15)6-4-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAIGAZHHHCSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.